molecular formula C12H22O B3019368 1-Cyclohexyl-3,3-dimethylbutan-2-one CAS No. 23137-42-0

1-Cyclohexyl-3,3-dimethylbutan-2-one

Cat. No.: B3019368
CAS No.: 23137-42-0
M. Wt: 182.307
InChI Key: YKMNILHGXBTYGB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,3-dimethylbutan-2-one is a ketone derivative characterized by a cyclohexyl group attached to the first carbon of a 3,3-dimethylbutan-2-one scaffold. Its molecular formula is C₁₂H₂₂O, with a molecular weight of 182.30 g/mol and an IUPAC name of 4-cyclohexyl-3,3-dimethylbutan-2-one (notably, positional isomerism may arise depending on substituent numbering) . Its steric profile is influenced by the bulky 3,3-dimethyl and cyclohexyl groups, which impact reactivity and intermolecular interactions .

Properties

IUPAC Name

1-cyclohexyl-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMNILHGXBTYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 3,3-dimethylbutan-2-one under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclohexylidene-3,3-dimethylbutan-2-one. This process uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired ketone .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted ketones and alcohols

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, its hydrophobic cyclohexyl group can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-cyclohexyl-3,3-dimethylbutan-2-one with key analogs sharing the 3,3-dimethylbutan-2-one core:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (XLogP3-AA) Applications/Notes
This compound C₁₂H₂₂O 182.30 Cyclohexyl (C1), 3,3-dimethyl (C3/C4) 3.9 Intermediate in organic synthesis; steric hindrance affects reaction pathways .
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethylbutan-2-one C₁₅H₂₀N₂O₂S 292.40 Benzimidazole-thioether, methoxy, methyl N/A Drug discovery: Potential kinase inhibitor due to heterocyclic motifs .
1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one C₁₅H₁₇ClN₂O₂ 304.77 Chlorophenoxy, imidazole N/A Restricted in cosmetics (EU/South Africa) due to sensitization risks .
1-[(9-Chlorobenzo[h]quinazolin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one C₁₈H₁₇ClN₂OS 356.86 Benzoquinazoline sulfanyl, chloro N/A Materials science: Fluorescent probes or ligands for metal coordination .

Key Structural and Functional Differences:

Substituent Complexity: The benzimidazole and benzoquinazoline derivatives () introduce aromatic and heterocyclic systems, enhancing π-π stacking and hydrogen-bonding capabilities compared to the simpler cyclohexyl analog. The chlorophenoxy-imidazole derivative () combines halogenated and nitrogen-rich groups, likely contributing to its regulatory restrictions.

Lipophilicity and Bioactivity: The cyclohexyl analog’s moderate lipophilicity (XLogP3 = 3.9) suggests utility in lipid-rich environments, whereas benzimidazole derivatives may exhibit higher solubility in polar aprotic solvents. The imidazole-containing compound’s bioactivity aligns with known toxicity profiles of nitrogenous heterocycles .

Steric Effects :

  • Bulky substituents (e.g., benzimidazole-thioether in ) introduce steric hindrance, reducing nucleophilic attack at the ketone group. This contrasts with the cyclohexyl analog, where steric effects primarily influence conformational stability .

Biological Activity

1-Cyclohexyl-3,3-dimethylbutan-2-one is a ketone compound with a unique structure that combines a cyclohexyl group with a highly substituted butanone backbone. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses and interactions with biological systems.

This compound has the molecular formula C12H22OC_{12}H_{22}O and exhibits the following properties:

  • Molecular Weight : 182.31 g/mol
  • Solubility : Very soluble in organic solvents; solubility in water is limited.
  • Log P : Indicates moderate lipophilicity, which may influence its interaction with biological membranes.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The ketone group can form hydrogen bonds and participate in hydrophobic interactions with active sites of enzymes, influencing their catalytic activity. Additionally, the cyclohexyl group enhances its interaction with lipid membranes, potentially affecting membrane fluidity and function .

Key Interactions

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways within cells.

In Vitro Studies

Research has shown that this compound exhibits various biological activities:

Activity Effect Reference
Antioxidant Scavenges free radicals
Antimicrobial Inhibits growth of bacteria
Anti-inflammatory Reduces cytokine production

These findings highlight its potential as a therapeutic agent in conditions characterized by oxidative stress and inflammation.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use in developing new antibacterial agents .
  • Anti-inflammatory Effects : In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. It demonstrated a reduction in pro-inflammatory cytokines, indicating its potential role in treating inflammatory diseases.

Toxicological Profile

The safety profile of this compound is an essential consideration for its application in medicine and industry. Preliminary toxicological assessments indicate:

  • Acute Toxicity : Low toxicity observed at standard exposure levels.
  • Chronic Exposure Risks : Further studies are needed to evaluate long-term effects.

Comparative Analysis with Similar Compounds

Compound Name Structure Biological Activity
This compoundStructureAntioxidant, Antimicrobial
Pinacolone (3,3-Dimethylbutan-2-one)Similar structure without cyclohexylLimited biological activity
Cyclohexylmethyl ketoneDifferent substitution patternModerate activity

This table illustrates the unique properties of this compound compared to structurally similar compounds.

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